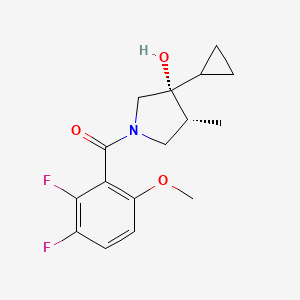

![molecular formula C15H11NO5S B5547032 4-formylphenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5547032.png)

4-formylphenyl [(2-nitrophenyl)thio]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-formylphenyl [(2-nitrophenyl)thio]acetate often involves nucleophilic substitution reactions and the strategic use of protecting groups to facilitate the introduction of functional groups at specific sites on the molecule. For instance, the synthesis of 4-nitrophenyl beta-glycosides of the 3-thio and 4-thio analogues demonstrates the use of sulfonate derivatives and sulfamidate intermediates for introducing thio functionalities, highlighting the synthetic challenges and strategies in constructing such molecules (Hongming Chen & S. Withers, 2007).

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-formylphenyl [(2-nitrophenyl)thio]acetate is often characterized by intricate interplays of hydrogen bonding, pi-pi stacking, and other non-covalent interactions that define their solid-state architecture. For example, the study of 2,6-diiodo-4-nitrophenyl acetate revealed how iodo-nitro interactions and aromatic pi-pi-stacking interactions contribute to the supramolecular structure in different dimensions (S. J. Garden et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of 4-formylphenyl [(2-nitrophenyl)thio]acetate derivatives involves a wide range of reactions, including nucleophilic substitutions and radical processes. For example, substitution reactions of nitrothiophens and their derivatives with lithium 2-nitropropan-2-ide showcase the complexity of ionic and radical mechanisms in modifying the thiophen ring and introducing new functional groups (P. Newcombe & R. Norris, 1979).

Physical Properties Analysis

The physical properties of such compounds, including their solubility, melting points, and crystalline structures, are closely related to their molecular architecture and the nature of their functional groups. Studies often involve detailed crystallographic analyses to understand how structural features impact physical properties.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards different reagents, and stability under various conditions, are defined by the functional groups present in the molecule. For instance, the behavior of 4-nitrophenyl acetate derivatives under base-catalyzed conditions offers insights into the effects of ultrasound on hydrolysis rates, demonstrating the influence of solvent interactions and the role of sonication in modifying reaction kinetics (S. Salmar et al., 2006).

Applications De Recherche Scientifique

Hydrogen Bonding and Deprotonation Equilibria

Studies have detailed the hydrogen bonding and deprotonation equilibria between anions and urea/thiourea derivatives, including those related to 4-formylphenyl [(2-nitrophenyl)thio]acetate. These interactions are crucial in understanding the chemical behavior and potential applications of these compounds in designing more effective receptors and catalysts in organic synthesis (Pérez-Casas & Yatsimirsky, 2008).

DNA-binding Studies and Biological Activities

Research on nitrosubstituted acyl thioureas has shown significant DNA interaction capabilities, suggesting potential applications in the development of novel anticancer agents and antibacterial compounds. These studies underline the importance of nitrosubstituted derivatives in pharmaceutical research and their potential in therapeutic applications (Tahir et al., 2015).

Reductive Amidation of Nitro Arenes

In organic synthesis, the reductive amidation of aryl nitro compounds, including applications in the synthesis of medically relevant molecules like acetaminophen, showcases the versatility of nitro arenes and their derivatives in synthesizing complex organic molecules (Bhattacharya et al., 2006).

Effects on Methanogenic Systems

The impact of nitrophenols, closely related to the functional groups in 4-formylphenyl [(2-nitrophenyl)thio]acetate, on acetate-utilizing methanogenic systems has been studied to understand the environmental and toxicological implications of these compounds. Such research is vital for assessing the environmental risk of nitrophenyl derivatives (Haghighi Podeh et al., 1995).

Grafting on Surfaces

The potential for grafting nitrophenyl groups on carbon and metallic surfaces without electrochemical induction opens new avenues in material science for modifying surface properties for various applications, including sensors, catalysis, and electronic devices (Adenier et al., 2005).

Chromoionophore for Acetate Binding and Sensing

A thiourea-based chromoionophore, related in functional group chemistry to 4-formylphenyl [(2-nitrophenyl)thio]acetate, has been developed for the highly selective binding and sensing of acetate. This application is crucial for analytical chemistry, highlighting the potential of these compounds in developing new sensors (Kato et al., 2001).

Propriétés

IUPAC Name |

(4-formylphenyl) 2-(2-nitrophenyl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO5S/c17-9-11-5-7-12(8-6-11)21-15(18)10-22-14-4-2-1-3-13(14)16(19)20/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWYWHCXMRHKSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])SCC(=O)OC2=CC=C(C=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Formylphenyl) 2-(2-nitrophenyl)sulfanylacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-2-[(2-phenyl-4-quinazolinyl)amino]phenol](/img/structure/B5546956.png)

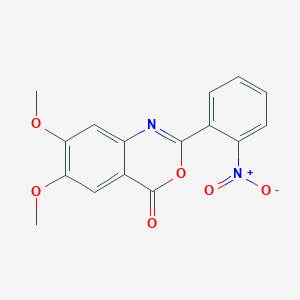

![5-ethyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546964.png)

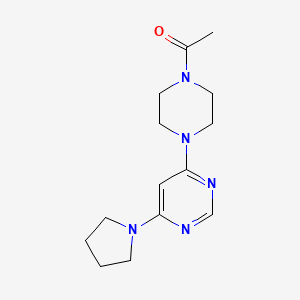

![3-imidazo[1,2-a]pyridin-2-yl-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5546965.png)

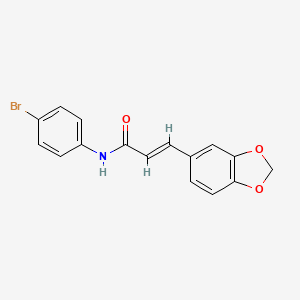

![5-(4-methoxyphenyl)-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546969.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5546982.png)

![7-ethyl-2-[3-(4-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5547008.png)

![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)acetamide](/img/structure/B5547015.png)

![2-{5-[(4-methylphenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetamide](/img/structure/B5547028.png)

![1-(1,3-benzothiazol-2-yl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}piperidin-4-amine](/img/structure/B5547044.png)

![4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5547075.png)